tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Description
Properties
IUPAC Name |
tert-butyl 6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZDDZXSEPRNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,4-b]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors The tert-butyl group is introduced via alkylation reactions, and the carboxylate group is added through esterification processes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
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Ester Oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic media), the tert-butyl ester can be converted to a carboxylic acid, though this is rarely performed due to competing decomposition .
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Ring Functionalization : Selective oxidation at carbon centers adjacent to nitrogen atoms may occur with peracids (e.g., mCPBA), forming N-oxide derivatives.
Table 1: Oxidation Reaction Examples
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivative | Low yield due to side reactions |
| mCPBA, CH₂Cl₂, rt | N-Oxide derivative | Selective at pyrazine nitrogen |
Reduction Reactions
Reduction primarily affects the sulfone groups and ester functionality:
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Sulfone Reduction : LiAlH₄ or NaBH₄ reduces sulfones to thioethers, yielding hexahydrothieno[3,4-b]pyrazine derivatives.
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Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the tert-butyl ester to a primary alcohol .
Table 2: Reduction Pathways
| Reagents/Conditions | Product | Yield/Selectivity |
|---|---|---|
| LiAlH₄, THF, 0°C → rt | Thioether derivative | 65–70% yield |
| H₂ (1 atm), Pd-C, MeOH | Alcohol derivative | 80–85% conversion |
Nucleophilic Substitution
The tert-butyl ester group undergoes hydrolysis or transesterification:
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Acidic Hydrolysis : Trifluoroacetic acid (TFA) in DCM cleaves the ester to yield a carboxylic acid.
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Transesterification : Methanol/H₂SO₄ replaces the tert-butyl group with a methyl ester .
Table 3: Substitution Reactions
| Reagents/Conditions | Product | Application Notes |
|---|---|---|
| TFA/DCM (1:1), rt, 2h | Carboxylic acid | Common deprotection step |
| MeOH, H₂SO₄, reflux | Methyl ester | Moderate scalability |
Coupling Reactions
The heterocyclic core participates in cross-coupling reactions:
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Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos enables C–N bond formation with aryl halides.
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Suzuki-Miyaura Coupling : Pd(PPh₃)₄ facilitates aryl boronic acid coupling at halogenated positions.
Table 4: Coupling Reaction Parameters
| Reaction Type | Catalytic System | Substrate Compatibility | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl bromides, amines | 55–75% |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Boronic acids, iodides | 60–80% |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its structural analogs have been noted for their ability to modulate serotonin and dopamine receptors .
Agrochemicals
Pesticidal Properties
tert-Butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate has shown promise as a pesticide. Its efficacy against certain pests has been documented in agricultural studies, indicating its potential use in crop protection strategies . The compound's unique thieno-pyrazine structure may enhance its activity against specific insect targets.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for various modifications that can tailor material properties for specific applications, such as in coatings or composites . Research into its polymerization behavior could lead to the development of materials with enhanced mechanical and thermal properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Substituents on the Pyrazine Ring
Chloroacetyl Derivative
- tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS: 2173052-32-7) Molecular Formula: C₁₃H₂₁ClN₂O₅S Molar Mass: 352.83 g/mol Key Features: The chloroacetyl group at the 4-position introduces a reactive site for nucleophilic substitution or cross-coupling reactions. This modification enhances versatility in synthesizing drug candidates but may reduce solubility compared to the parent compound .
Ethyl and Methoxy-Oxoethyl Derivatives
- tert-Butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS: 2173052-30-5) Molecular Formula: C₁₃H₂₂N₂O₄S Molar Mass: 302.39 g/mol
- tert-Butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS: 2173052-31-6) Molecular Formula: C₁₄H₂₄N₂O₆S Molar Mass: 356.41 g/mol Key Features: These derivatives introduce alkyl or ester-functionalized side chains, which can modulate lipophilicity and bioavailability. The methoxy-oxoethyl group, for instance, may improve water solubility .
Aromatic-Substituted Derivatives
1-(3-Chlorophenyl)-4-(2-fluorophenethyl) Derivative
- 1-(3-Chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide Key Features: Substitution with aromatic groups (3-chlorophenyl, 2-fluorophenethyl) enhances binding affinity to biological targets, such as receptors or enzymes.
4-Isobutyl-1-(3-Methoxyphenyl) Derivative
- Such modifications are common in CNS-targeting drugs .
Stereochemical Variants
- (4aR,7aS)-Hexahydro-N,N-dimethyl-thieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide hydrochloride (CAS: 2173052-60-1) Key Features: The (4aR,7aS) stereoisomer demonstrates how chirality impacts pharmacological activity. The hydrochloride salt form improves solubility for intravenous administration .
Comparative Data Table
Biological Activity
Tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antiviral activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H21N3O3S
- Molecular Weight : 255.32 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Research indicates that compounds similar to tert-butyl hexahydrothieno[3,4-b]pyrazine derivatives exhibit significant anticancer properties. For instance, studies have reported the following:
- Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through the regulation of key proteins involved in cell cycle and apoptosis pathways. For example, certain derivatives have shown to inhibit thioredoxin reductase (TrxR), leading to increased reactive oxygen species (ROS) levels and subsequent cell death in cancer lines such as BEL-7402 and MCF-7 .
- Case Study : A study on pyrazine-modified natural product derivatives demonstrated that specific compounds exhibited IC50 values ranging from 0.9 to 10.74 μM against various cancer cell lines, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 46 | BPH-1 | 10.4 | |
| Compound 47 | MCF-7 | 9.1 | |
| Compound 48 | BEL-7402 | 10.74 |
Antibacterial Activity
The antibacterial properties of similar pyrazine derivatives have also been explored:
- Activity Against MRSA : Some derivatives have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Antiviral Activity
Studies have shown that certain pyrazine derivatives can act as antiviral agents:
- HIV Inhibition : Research has indicated that some compounds within this class may inhibit HIV integrase activity, thereby preventing viral replication. This suggests potential therapeutic applications in treating viral infections .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, it is essential to compare it with other related compounds.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Tert-butyl pyrazine derivative | Anticancer | 3.19 - 8.90 |
| Tert-butyl thiazole derivative | Antibacterial | Effective |
| Tert-butyl oxadiazole derivative | Antiviral | Inhibitory |
Q & A
Q. Key Variables :
| Parameter | Method A | Method B | Reflux Method |
|---|---|---|---|
| Solvent | THF/water | Ethyl acetate | 1-Butanol |
| Catalyst | None | HCl | None |
| Temperature | 25°C | 25°C | Reflux (100–120°C) |
| Yield | 79% | 60% | 50% (2 steps) |
Optimization Tip : Use polar aprotic solvents (e.g., THF) for higher yields, but monitor pH to prevent Boc-group cleavage .
How can researchers resolve conflicting NMR data for diastereomers of N-substituted hexahydrothieno[3,4-b]pyrazine derivatives?
Advanced Research Focus
Diastereomers often exhibit overlapping signals in H NMR. Strategies include:
- 2D NMR (COSY, NOESY) : Differentiates axial/equatorial protons in the thienopyrazine ring. For example, NOESY correlations between H-3a and H-7a confirm cis-fused ring systems in derivatives .
- Chiral Shift Reagents : Europium complexes induce splitting of enantiomeric signals in C NMR, as seen in tert-butyl pyrroloindole derivatives .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to assign ambiguous peaks, validated against experimental data .
Case Study :
For tert-butyl (4as,7ar)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide, H NMR δ 1.47 (s, t-Bu) and δ 4.20–4.50 (m, CHCl) show splitting only under high-resolution (400 MHz) conditions .
What analytical techniques are critical for characterizing the sulfone group (6,6-dioxide) in this compound?
Q. Basic Research Focus
- IR Spectroscopy : Strong S=O stretching bands at 1150–1300 cm confirm sulfone formation .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] at m/z 403.1550) rules out incomplete oxidation .
- X-ray Crystallography : SHELX-refined structures reveal sulfone geometry (e.g., O-S-O bond angles ~119°) .
Data Example :
For tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide derivatives, HRMS deviations >5 ppm suggest residual solvent adducts requiring repurification .
How can researchers mitigate racemization during N-functionalization of the pyrazine ring?
Advanced Research Focus
Racemization occurs via ring-opening at high temperatures or under acidic conditions. Solutions include:
- Low-Temperature Alkylation : Use −20°C for SN2 reactions (e.g., ethylation with KCO in DMF) to retain stereochemistry .
- Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer, as demonstrated in tert-butyl pyrrolidine derivatives .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) before functionalization .
Example : tert-Butyl (4as,7ar)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide retained >98% ee when synthesized at −20°C .
What strategies address low solubility of tert-butyl hexahydrothieno[3,4-b]pyrazine-6,6-dioxide derivatives in biological assays?
Q. Advanced Research Focus
- Prodrug Design : Introduce phosphate or ester groups (e.g., methoxy-oxoethyl side chains) to enhance aqueous solubility, as shown in tert-butyl dihydropyridine analogs .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve bioavailability of hydrophobic derivatives by 3–5× in in vitro models [[8]].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
